molecular formula C10H11Br3O B8567278 1,4-Dibromo-2-(4-bromobutoxy)benzene

1,4-Dibromo-2-(4-bromobutoxy)benzene

Cat. No.: B8567278
M. Wt: 386.91 g/mol
InChI Key: YURDHKSSZZENFI-UHFFFAOYSA-N
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Description

1,4-Dibromo-2-(4-bromobutoxy)benzene, with the molecular formula C10H11Br3O, is a specialized organic compound that serves as a versatile building block in synthetic chemistry and materials science research . Its structure features both aryl bromide and alkyl bromide functional groups, making it a valuable precursor for constructing complex molecular architectures through various cross-coupling and substitution reactions. This compound is particularly significant in the synthesis of functionalized macrocyclic systems. Research demonstrates its application in creating key intermediates for A1/A2-asymmetric-difunctionalized pillar[5]arenes, which are prominent in supramolecular chemistry . These macrocycles exhibit unique concentration-dependent self-assembly behavior, forming pseudorotaxanes and double-threaded dimers that are foundational for developing advanced materials and molecular machines . The multiple reactive bromine sites allow for selective and sequential functionalization, enabling researchers to design novel polymers, liquid crystals, and other functional organic materials. Strictly for Research Use Only. Not intended for diagnostic or therapeutic uses.

Properties

Molecular Formula

C10H11Br3O

Molecular Weight

386.91 g/mol

IUPAC Name

1,4-dibromo-2-(4-bromobutoxy)benzene

InChI

InChI=1S/C10H11Br3O/c11-5-1-2-6-14-10-7-8(12)3-4-9(10)13/h3-4,7H,1-2,5-6H2

InChI Key

YURDHKSSZZENFI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Br)OCCCCBr)Br

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry

One of the most promising applications of 1,4-Dibromo-2-(4-bromobutoxy)benzene lies in its potential as a pharmaceutical intermediate or active ingredient:

  • Antidiabetic Research : A study identified bromophenol derivatives with significant PTP1B inhibitory activity, which is crucial for developing treatments for type 2 diabetes. Although the specific compound was not directly mentioned, the structural similarities suggest that derivatives or analogs could exhibit similar properties .

Material Science

This compound's unique structural features position it as a candidate for use in advanced materials:

  • Polymer Chemistry : Brominated compounds are often utilized in synthesizing flame-retardant materials. The presence of bromine can enhance the thermal stability and flame resistance of polymers, making them suitable for various industrial applications.

Case Study 1: PTP1B Inhibitors Development

A series of bromophenol derivatives were synthesized to evaluate their efficacy as PTP1B inhibitors. Among these, compounds similar to this compound demonstrated promising results:

  • In Vitro and In Vivo Studies : The synthesized compounds exhibited varying degrees of PTP1B inhibition (IC50 values ranging from 5.62 to 96.25% at concentrations of 20 µg/mL). One compound showed an IC50 of 1.50 µM, indicating strong potential for further development as an antidiabetic agent .

Case Study 2: Flame Retardant Applications

Research into brominated compounds has consistently shown their effectiveness in enhancing the flame retardancy of polymers:

  • Material Testing : Various studies have demonstrated that incorporating brominated compounds into polymer matrices improves their fire resistance without significantly compromising mechanical properties.

Chemical Reactions Analysis

Cross-Coupling Reactions

The aromatic bromine atoms at positions 1 and 4 are prime sites for transition-metal-catalyzed cross-coupling reactions. These reactions typically proceed via oxidative addition of the C–Br bond to a palladium catalyst, followed by transmetallation with nucleophiles like boronic acids or stannanes.

Suzuki-Miyaura Coupling

  • Conditions : Pd₂(dba)₃ catalyst, ligand (e.g., L1), THF/water solvent, NaHCO₃ base, reflux (40–48 hr) .

  • Example : Reaction with 2-thiopheneboronic ester yields bis-thienyl derivatives via sequential coupling:

    1,4-Dibromo-2-(4-bromobutoxy)benzene+2ArB(OH)2Pd1,4-DiAr-2-(4-bromobutoxy)benzene\text{this compound} + 2 \text{ArB(OH)}_2 \xrightarrow{\text{Pd}} \text{1,4-DiAr-2-(4-bromobutoxy)benzene}
  • Yield : ~90% for analogous dibromoarenes .

Selectivity Considerations

  • The electron-withdrawing bromine atoms activate the ring toward oxidative addition but sterically hinder meta-substitution. Coupling occurs preferentially at the less hindered para positions.

Table 1: Directing Effects and Reactivity

SubstituentPositionElectronic EffectDirecting Behavior
-O-(CH₂)₄Br (C-2)2ActivatingOrtho/para
-Br (C-1, C-4)1, 4DeactivatingMeta
  • Nitration : Occurs at the meta position relative to bromines and para to the ether group.

  • Halogenation : Requires Lewis acid catalysts (e.g., FeBr₃) due to ring deactivation .

Aliphatic Bromine Reactivity

The terminal bromine in the butoxy chain undergoes SN2 reactions with nucleophiles (e.g., OH⁻, CN⁻):

2-(4-Bromobutoxy)NaOH2-(4-Hydroxybutoxy)+NaBr\text{2-(4-Bromobutoxy)} \xrightarrow{\text{NaOH}} \text{2-(4-Hydroxybutoxy)} + \text{NaBr}

  • Steric Hindrance : The bulky butoxy chain reduces reaction rates compared to primary alkyl bromides.

Aromatic Bromine Reactivity

Aromatic C–Br bonds are less reactive toward nucleophilic substitution unless activated by electron-withdrawing groups. No direct evidence of such reactivity was found in the surveyed literature.

Elimination Reactions

The bromobutoxy group undergoes β-elimination under basic conditions to form an alkene:

2-(4-Bromobutoxy)Base (e.g., KOtBu)2-(3-Butenyloxy)+HBr\text{2-(4-Bromobutoxy)} \xrightarrow{\text{Base (e.g., KOtBu)}} \text{2-(3-Butenyloxy)} + \text{HBr}

  • Mechanism : E2 pathway facilitated by deprotonation of β-hydrogens .

Table 2: Reactivity Comparison of Dibromo-Substituted Arenes

CompoundKey Reactivity Differences
1,4-DibromobenzeneLacks ether substituent; faster EAS due to absence of steric hindrance .
4-BromobutoxybenzeneNo aromatic bromines; limited cross-coupling utility .
2,4-Dibromo-1-(4-bromophenoxy)benzeneBromophenoxy group alters electronic effects, reducing coupling yields .

Thermal and Photochemical Stability

  • Thermal Decomposition : Stable up to 282.3°C; degradation involves cleavage of the ether linkage and HBr elimination.

  • Photoreactivity : Prolonged UV exposure may induce homolytic C–Br bond cleavage, generating aryl radicals .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s reactivity and physical properties are influenced by its bromine substituents and alkoxy chain. Below is a comparison with analogous compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Density (g/cm³) Key Structural Features
1,4-Dibromo-2-(4-bromobutoxy)benzene C₁₀H₁₁Br₃O ~406.9 (estimated) ~350–420 (estimated) ~1.8–2.0 (estimated) Two Br on benzene + 4-bromobutoxy chain
1,4-Dibromo-2-(4-ethoxybenzyl)benzene C₁₅H₁₄Br₂O 370.08 412.6 (predicted) 1.531 Ethoxybenzyl group instead of bromobutoxy
1,4-Dibromo-2-(2-bromoethoxy)benzene C₈H₇Br₃O 358.85 335.8 2.0 Shorter bromoethoxy chain (2 carbons)
1,4-Dibromo-2-(2,4-dibromophenyl)benzene C₁₂H₆Br₄ 469.79 407.3 2.14 Dibromophenyl substituent
1-(4-Bromobutoxy)-2-fluorobenzene C₁₀H₁₂BrFO 247.10 Not reported Not reported Fluorine instead of bromine on benzene

Key Observations

Substituent Effects on Physical Properties

  • Chain Length : The 4-bromobutoxy group in the target compound likely increases molecular weight and boiling point compared to shorter chains (e.g., bromoethoxy in ). However, branching may reduce density relative to rigid substituents like dibromophenyl .
  • Halogenation : Additional bromine atoms (e.g., in ) elevate molecular weight and density due to higher atomic mass and closer packing.

Reactivity and Applications

  • Pharmaceutical Intermediates : Compounds like 1,4-Dibromo-2-(4-ethoxybenzyl)benzene are linked to drug synthesis (e.g., Dapagliflozin) . The bromobutoxy group in the target compound may enhance nucleophilic substitution reactivity, useful in API manufacturing.
  • Corrosion Inhibition : highlights bromoalkoxy chains in corrosion inhibitors. The bromobutoxy group’s hydrophobicity could improve adsorption on metal surfaces.

Synthetic Considerations Yield Optimization: notes that spacer length (e.g., dibromobutane vs. shorter chains) affects reaction yields. The 4-bromobutoxy chain may require tailored conditions for efficient coupling.

Research Findings and Data

Thermochemical Stability

Density-functional theory (DFT) studies (e.g., Becke’s work ) suggest that exact-exchange terms improve accuracy in predicting thermochemical properties. For brominated aromatics, this implies precise modeling of halogen interactions and alkoxy chain conformations.

Desorption and Surface Interactions

Studies on condensed benzene () reveal that electron impact energy and layer thickness influence desorption yields. For brominated analogs, higher halogen content may reduce desorption due to stronger surface adhesion.


SHELX Refinement

Crystallographic data for similar compounds () could guide structure determination, though bromine’s high electron density may necessitate specialized refinement protocols.

Preparation Methods

Reaction Setup and Optimization

The reaction typically proceeds under basic conditions to deprotonate the phenolic hydroxyl group, enhancing its nucleophilicity. For example, potassium carbonate (K₂CO₃) serves as a mild base in acetone, while 18-crown-6 is added as a phase-transfer catalyst to improve solubility and reaction kinetics. A representative procedure involves:

  • Dissolving 2,5-dibromophenol (1.0 equiv) and 1,4-dibromobutane (1.2 equiv) in acetone.

  • Adding K₂CO₃ (3.0 equiv) and 18-crown-6 (0.1 equiv).

  • Refluxing the mixture at 60–65°C for 18–24 hours.

The product is isolated via filtration, solvent evaporation, and purification by column chromatography (hexane/ethyl acetate, 15:1). This method yields 1,4-dibromo-2-(4-bromobutoxy)benzene with approximately 65–75% efficiency, contingent on the purity of starting materials and reaction time.

Mechanistic Considerations

The SNAr mechanism proceeds through a two-step process:

  • Deprotonation : The phenolic oxygen is deprotonated by K₂CO₃, forming a phenoxide ion.

  • Nucleophilic Attack : The phenoxide ion attacks the electrophilic carbon of 1,4-dibromobutane, displacing a bromide ion and forming the ether linkage.

The regioselectivity is governed by the electronic effects of the existing bromine atoms, which direct the incoming alkoxy group to the para position relative to the meta-bromine.

Stepwise Bromination of Preformed Ethers

An alternative approach involves synthesizing the butoxy-substituted benzene first, followed by bromination. This method is advantageous when starting from commercially available 2-(butoxy)benzene derivatives.

Bromination Using Bromine (Br₂)

Direct bromination of 2-(4-bromobutoxy)benzene with bromine in the presence of a Lewis acid catalyst (e.g., FeBr₃) introduces bromine atoms at the 1 and 4 positions:

  • Dissolving 2-(4-bromobutoxy)benzene in dichloromethane (DCM).

  • Adding Br₂ (2.2 equiv) and FeBr₃ (0.1 equiv) at 0°C.

  • Stirring the mixture at room temperature for 12 hours.

The reaction proceeds via electrophilic aromatic substitution (EAS), where FeBr₃ polarizes Br₂ to generate Br⁺, which attacks the electron-rich positions ortho and para to the alkoxy group. The product is obtained in 60–70% yield after aqueous workup and recrystallization.

Limitations and Side Reactions

  • Overbromination : Excess Br₂ may lead to tribrominated byproducts.

  • Oxidative Degradation : The alkoxy chain is susceptible to oxidation under harsh conditions, necessitating controlled reaction temperatures.

Friedel-Crafts Alkylation for Ether Formation

The Friedel-Crafts alkylation offers a pathway to construct the alkoxybenzene scaffold before bromination. This method is particularly useful for introducing bulky substituents.

Synthetic Procedure

  • Step 1 : Synthesis of 2-(4-bromobutoxy)benzene:

    • Reacting phenol with 1,4-dibromobutane using AlCl₃ as a catalyst in DCM at 0–5°C.

    • Yield: ~70% after extraction and solvent removal.

  • Step 2 : Bromination as described in Section 2.1.

Advantages Over SNAr

  • Higher tolerance for electron-deficient aromatic rings.

  • Reduced reliance on strongly basic conditions, minimizing side reactions.

Comparative Analysis of Preparation Methods

Method Yield (%) Reaction Time Key Advantages Limitations
Nucleophilic Substitution65–7518–24 hHigh regioselectivity; mild conditionsRequires pure dibromophenol precursors
Stepwise Bromination60–7012 hUtilizes simple starting materialsRisk of overbromination
Friedel-Crafts Alkylation706–8 hSuitable for electron-rich arenesSensitive to moisture and temperature

Purification and Characterization

Chromatographic Techniques

  • Column Chromatography : Silica gel with hexane/ethyl acetate (15:1) effectively separates the target compound from dibromobutane and unreacted phenol.

  • Recrystallization : Ethanol at low temperatures (−15°C) yields crystals with >98% purity.

Spectroscopic Data

  • ¹H NMR (CDCl₃): δ 7.45 (d, J = 8.5 Hz, 2H, Ar-H), 6.85 (d, J = 8.5 Hz, 1H, Ar-H), 4.10 (t, J = 6.0 Hz, 2H, OCH₂), 3.50 (t, J = 6.0 Hz, 2H, BrCH₂), 1.90–1.70 (m, 4H, CH₂CH₂).

  • ¹³C NMR (CDCl₃): δ 159.2 (C-O), 132.1, 122.5, 114.8 (Ar-C), 67.8 (OCH₂), 33.5 (BrCH₂), 29.1, 26.3 (CH₂) .

Q & A

Q. What are the optimal synthetic routes for 1,4-Dibromo-2-(4-bromobutoxy)benzene, and how can reaction efficiency be maximized?

  • Methodological Answer : A multi-step synthesis is typically employed:
  • Step 1 : Bromination of 1,4-dihydroxybenzene to introduce bromine atoms at positions 1 and 4. This can be achieved using Br₂ in a solvent like acetic acid under controlled temperature (0–5°C) to avoid over-bromination .
  • Step 2 : Etherification at position 2 using 1,4-dibromobutane. A nucleophilic substitution reaction (SN2) is performed in the presence of a base (e.g., K₂CO₃) in anhydrous DMF at 80°C for 12–24 hours .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures improves yield and purity. Monitor reaction progress via TLC or GC-MS to optimize conditions .

Q. What spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H and ¹³C NMR (CDCl₃ or DMSO-d₆) identify aromatic protons (δ 7.2–7.8 ppm) and alkoxy chain signals (δ 3.4–4.2 ppm for -OCH₂-). Compare with computational predictions (DFT) to resolve ambiguities .
  • X-ray Crystallography : Use SHELX software for structure refinement. Key parameters include R-factor < 5% and high-resolution data (<1.0 Å) to confirm the bromobutoxy group’s spatial arrangement .
  • IR Spectroscopy : Peaks at 540–600 cm⁻¹ (C-Br stretch) and 1200–1250 cm⁻¹ (C-O-C ether stretch) validate functional groups .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to minimize inhalation of brominated vapors .
  • Waste Disposal : Neutralize residual bromine with sodium thiosulfate before disposal. Store in amber glass bottles under inert gas (N₂/Ar) to prevent degradation .

Advanced Research Questions

Q. How can density functional theory (DFT) be applied to predict the electronic properties and reactivity of this compound?

  • Methodological Answer :
  • Functional Selection : Use hybrid functionals (e.g., B3LYP) incorporating exact exchange to improve accuracy for bromine’s electronegativity effects .
  • Basis Sets : Apply def2-TZVP for bromine atoms and 6-31G(d,p) for lighter atoms. Calculate HOMO-LUMO gaps to assess electrophilic/nucleophilic sites .
  • Solvent Effects : Include polarizable continuum models (PCM) for reactions in DMF or ethanol. Compare computed vs. experimental NMR shifts to validate models .

Q. How can contradictions between experimental and computational data (e.g., bond lengths, reaction yields) be systematically resolved?

  • Methodological Answer :
  • Error Analysis : Quantify discrepancies using root-mean-square deviations (RMSD) for crystallographic vs. DFT-predicted bond lengths. Re-optimize geometries with constrained dihedral angles if deviations exceed 0.05 Å .
  • Reaction Mechanism Refinement : Use kinetic isotope effects (KIE) or Hammett plots to identify rate-limiting steps. For low yields, explore alternative catalysts (e.g., phase-transfer catalysts) or microwave-assisted synthesis .

Q. What strategies are effective for studying the compound’s reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

  • Methodological Answer :
  • Catalyst Screening : Test Pd(PPh₃)₄ or PdCl₂(dppf) with varying ligands (e.g., SPhos) in toluene/water mixtures. Monitor aryl-bromide activation via in situ ³¹P NMR .
  • Competitive Experiments : Compare reactivity of the 4-bromobutoxy group vs. aromatic bromines using Grignard reagents. Quench aliquots at intervals for GC-MS analysis to track selectivity .

Q. How can environmental persistence or toxicity of this compound be assessed computationally and experimentally?

  • Methodological Answer :
  • QSAR Models : Use EPI Suite or TEST software to predict biodegradation half-lives and aquatic toxicity. Validate with experimental OECD 301D (ready biodegradability) tests .
  • Metabolite Identification : Incubate with liver microsomes (e.g., rat S9 fraction) and analyze via LC-HRMS. Look for dealkylated or debrominated products .

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